Cas no 81682-38-4 (2-(2-bromo-5-chlorophenyl)acetic acid)

2-(2-Bromo-5-chlorophenyl)acetic acid is a halogen-substituted phenylacetic acid derivative, primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct molecular structure, featuring bromo and chloro substituents on the phenyl ring, enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable for constructing complex aromatic frameworks. The carboxylic acid functional group further allows for derivatization into esters, amides, or other derivatives, broadening its utility in medicinal chemistry and material science. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its precise halogenation pattern also facilitates selective modifications in target-oriented synthesis.
2-(2-bromo-5-chlorophenyl)acetic acid structure
81682-38-4 structure
商品名:2-(2-bromo-5-chlorophenyl)acetic acid
CAS番号:81682-38-4
MF:C8H6BrClO2
メガワット:249.489040851593
MDL:MFCD00153890
CID:60358
PubChem ID:2735550

2-(2-bromo-5-chlorophenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-chlorophenylacetic acid
    • 2-(2-Bromo-5-chlorophenyl)acetic acid
    • (2-Bromo-5-chlorophenyl)aceticacid
    • Benzeneacetic acid, 2-bromo-5-chloro-
    • 2-Bromo-5-chloro-phenylacetic acid
    • 2-(2-bromo-5-chloro-phenyl)acetic Acid
    • (2-bromo-5-chlorophenyl)acetic acid
    • PubChem12486
    • KSC494E5D
    • 2-Bromo-5-chlorophenylaceticacid
    • ZPSZXWVBMOMXED-UHFFFAOYSA-N
    • 2-Bromo-5-chlorophenyl acetic acid
    • WT1646
    • EBD992355
    • VZ24007
    • TRA007951
    • 2-bromo-5-chlorophenylacetic acid, AldrichCPR
    • SOLVENTORANGE60
    • SY017471
    • A22022
    • MFCD00153890
    • SCHEMBL1614038
    • 81682-38-4
    • FT-0641838
    • J-508348
    • AC-159
    • EN300-113207
    • CS-W005252
    • PS-4171
    • AM62256
    • Z1269132555
    • AKOS005258289
    • 2-(2-bromo-5-chlorophenyl)aceticacid
    • DTXSID90370789
    • 2-Bromo-5-chlorobenzeneacetic acid (ACI)
    • DB-020657
    • 2-(2-bromo-5-chlorophenyl)acetic acid
    • MDL: MFCD00153890
    • インチ: 1S/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
    • InChIKey: ZPSZXWVBMOMXED-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C(Br)=CC=C(Cl)C=1)O

計算された属性

  • せいみつぶんしりょう: 247.92397g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.7
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 247.92397g/mol
  • 単一同位体質量: 247.92397g/mol
  • 水素結合トポロジー分子極性表面積: 37.3Ų
  • 重原子数: 12
  • 複雑さ: 174
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.72
  • ゆうかいてん: 101-103°C
  • ふってん: 345.6°C at 760 mmHg
  • フラッシュポイント: 162.8℃
  • 屈折率: 1.605
  • PSA: 37.30000
  • LogP: 2.72960

2-(2-bromo-5-chlorophenyl)acetic acid セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 22
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

2-(2-bromo-5-chlorophenyl)acetic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(2-bromo-5-chlorophenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B684213-500mg
2-Bromo-5-chlorophenylacetic acid
81682-38-4
500mg
$ 87.00 2023-04-18
Enamine
EN300-113207-2.5g
2-(2-bromo-5-chlorophenyl)acetic acid
81682-38-4 95.0%
2.5g
$40.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1930-25G
2-(2-bromo-5-chlorophenyl)acetic acid
81682-38-4 95%
25g
¥ 481.00 2023-04-13
ChemScence
CS-W005252-25g
2-(2-Bromo-5-chlorophenyl)acetic acid
81682-38-4 99.27%
25g
$71.0 2022-04-26
Apollo Scientific
OR2153-100g
2-Bromo-5-chlorophenylacetic acid
81682-38-4
100g
£375.00 2025-02-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1930-10G
2-(2-bromo-5-chlorophenyl)acetic acid
81682-38-4 95%
10g
¥ 237.00 2023-04-13
Fluorochem
110700-1g
2-Bromo-5-chlorophenylacetic acid
81682-38-4 98%
1g
£10.00 2022-02-28
abcr
AB149396-25 g
2-Bromo-5-chlorophenylacetic acid, 97%; .
81682-38-4 97%
25 g
€185.30 2023-07-20
eNovation Chemicals LLC
D691628-100g
2-Bromo-5-chlorophenylacetic Acid
81682-38-4 >97%
100g
$205 2024-07-20
Enamine
EN300-113207-1g
2-(2-bromo-5-chlorophenyl)acetic acid
81682-38-4 95%
1g
$36.0 2023-10-26

2-(2-bromo-5-chlorophenyl)acetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  0 °C; 2 h, rt
1.2 Solvents: Diethyl ether ,  Acetonitrile ;  2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  rt
1.4 Reagents: Silver acetate Solvents: 1,4-Dioxane ,  Water ;  2 h, 0 °C → 70 °C
1.5 Reagents: Sodium carbonate Solvents: Water
リファレンス
Phosphodiesters as GPR84 Antagonists for the Treatment of Ulcerative Colitis
Chen, Lin-Hai ; et al, Journal of Medicinal Chemistry, 2022, 65(5), 3991-4006

2-(2-bromo-5-chlorophenyl)acetic acid Raw materials

2-(2-bromo-5-chlorophenyl)acetic acid Preparation Products

2-(2-bromo-5-chlorophenyl)acetic acid 関連文献

2-(2-bromo-5-chlorophenyl)acetic acidに関する追加情報

Introduction to 2-(2-bromo-5-chlorophenyl)acetic acid (CAS No. 81682-38-4)

2-(2-bromo-5-chlorophenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 81682-38-4, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of substituted aromatic carboxylic acids, characterized by its bromo and chloro substituents on a phenyl ring, which contribute to its unique chemical properties and reactivity. The presence of these halogen atoms enhances its utility in synthetic chemistry, particularly in the development of novel therapeutic agents.

The structural motif of 2-(2-bromo-5-chlorophenyl)acetic acid makes it a versatile intermediate in organic synthesis. Its acetic acid moiety provides a reactive site for further functionalization, enabling the construction of more complex molecules. This feature has been exploited in the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents. The bromo and chloro substituents on the phenyl ring further enhance its reactivity, making it a valuable building block for medicinal chemists.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-(2-bromo-5-chlorophenyl)acetic acid and its derivatives. Several studies have highlighted its role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. For instance, researchers have demonstrated that certain analogs of this compound exhibit potent inhibitory effects on specific enzymes implicated in these conditions. These findings underscore the importance of 2-(2-bromo-5-chlorophenyl)acetic acid as a scaffold for drug discovery.

One notable area of research involves the use of 2-(2-bromo-5-chlorophenyl)acetic acid in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The halogenated phenyl ring in 2-(2-bromo-5-chlorophenyl)acetic acid provides a scaffold that can be modified to enhance binding affinity to kinase targets.

Another promising application of 2-(2-bromo-5-chlorophenyl)acetic acid is in the field of anti-inflammatory drug development. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, but their long-term use can lead to adverse effects such as gastrointestinal irritation. Novel anti-inflammatory agents that offer similar efficacy but with improved safety profiles are urgently needed. Compounds derived from 2-(2-bromo-5-chlorophenyl)acetic acid have shown promise in preclinical studies as potential alternatives to traditional NSAIDs.

The synthesis of 2-(2-bromo-5-chlorophenyl)acetic acid typically involves multi-step organic reactions starting from commercially available aromatic precursors. The bromination and chlorination steps are critical and require careful optimization to achieve high yields and selectivity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups onto the phenyl ring, further diversifying the chemical space available for drug discovery.

The pharmacokinetic properties of 2-(2-bromo-5-chlorophenyl)acetic acid and its derivatives are also subjects of intense investigation. Researchers aim to develop compounds that exhibit optimal pharmacokinetic profiles, including good solubility, bioavailability, and metabolic stability. Computational methods such as molecular docking and virtual screening have been instrumental in predicting the binding affinity of candidate compounds to biological targets, thereby accelerating the drug discovery process.

In conclusion, 2-(2-bromo-5-chlorophenyl)acetic acid (CAS No. 81682-38-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in the development of next-generation drugs.

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